molecular formula C14H8Cl2N2O B12445559 Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-

Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-

Cat. No.: B12445559
M. Wt: 291.1 g/mol
InChI Key: LUOVJHHSWSYMDD-UHFFFAOYSA-N
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Description

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorohydroxyphenyl group and a benzonitrile group, connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity is explored in various studies, including its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3,5-DICHLORO-2-HYDROXYBENZYLIDENE)AMINO]BENZONITRILE
  • 2-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE

Uniqueness

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE stands out due to its specific structural features, such as the presence of both dichloro and hydroxy groups, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Biological Activity

Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-, also known as 2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]benzonitrile, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC14H8Cl2N2O
Molecular Weight291.1 g/mol
IUPAC Name2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile
InChI KeyLUOVJHHSWSYMDD-UHFFFAOYSA-N

The compound features a dichlorohydroxyphenyl group connected to a benzonitrile moiety via a methylene bridge, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can bind to various enzymes, modulating their function and potentially disrupting metabolic pathways.
  • Induce Apoptosis : Research indicates that it may trigger programmed cell death in cancer cells, making it a candidate for anticancer drug development.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of benzonitrile derivatives. For instance:

  • Study on Cell Lines : In vitro tests demonstrated that 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • In Vitro Testing : A study reported that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Structure-Activity Relationship (SAR)

The presence of both hydroxyl and dichloro groups in the structure is crucial for its biological activity. Modifications in these substituents can lead to variations in potency and selectivity against different biological targets. Research into related compounds has highlighted that:

  • Hydroxyl Substitutions : Hydroxyl groups enhance solubility and bioavailability, which are critical for effective drug design.
  • Chlorine Atoms : The dichloro substitution is believed to increase lipophilicity, aiding in membrane penetration .

Case Study 1: Anticancer Efficacy

A research team conducted a study evaluating the anticancer efficacy of benzonitrile derivatives in vivo using mouse models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors .

Case Study 2: Antimicrobial Resistance

In light of rising antimicrobial resistance, a recent investigation focused on the potential of this compound as an alternative treatment. The study found that combining benzonitrile with existing antibiotics enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect .

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H8Cl2N2O/c15-11-5-10(14(19)12(16)6-11)8-18-13-4-2-1-3-9(13)7-17/h1-6,8,19H

InChI Key

LUOVJHHSWSYMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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